

Comprehensive Spectroscopic Characterization of Ethyl 2-Hydroxyhexanoate

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: Ethyl 2-hydroxyhexanoate

CAS No.: 52089-55-1

Cat. No.: B3021374

[Get Quote](#)

Technical Guide for Researchers & Analytical Scientists

Executive Summary & Structural Context

Ethyl 2-hydroxyhexanoate (CAS: 52089-55-1), also known as ethyl 2-hydroxycaproate, is a pivotal alpha-hydroxy ester used extensively in flavor chemistry (imparting fruity, wine-like notes) and as a chiral intermediate in pharmaceutical synthesis.^[1] Its structural uniqueness lies in the alpha-position hydroxyl group, which significantly influences its spectroscopic signature compared to non-substituted fatty esters.

This guide provides a rigorous breakdown of the spectroscopic data (NMR, IR, MS) required for the identification, structural elucidation, and purity assessment of this compound. The data presented synthesizes experimental baselines with high-fidelity predictive models standard in industrial application.

Molecule Identification^{[1][2][3][4][5][6][7]}

- IUPAC Name: **Ethyl 2-hydroxyhexanoate**^{[1][2]}
- Molecular Formula:
^{[1][2]}
- Molecular Weight: 160.21 g/mol ^{[1][3]}

- SMILES:CCCCC(O)C(=O)OCC

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR analysis of **Ethyl 2-hydroxyhexanoate** is defined by the deshielding effect of the alpha-hydroxyl group and the ester functionality.

Sample Preparation Protocol

- Solvent: Chloroform-d () is the standard solvent. Use DMSO- if OH coupling resolution is required.
- Concentration: 10–20 mg of analyte in 0.6 mL solvent for ¹H NMR; 50–100 mg for ¹³C NMR.
- Reference: Tetramethylsilane (TMS) at 0.00 ppm.[4][5]

¹H NMR Data Analysis

The proton spectrum is characterized by the distinct downfield shift of the alpha-proton (H-2) due to the combined electronegativity of the adjacent oxygen atoms.

Position	Proton Type	Chemical Shift (, ppm)	Multiplicity	Integration	Coupling (, Hz)	Assignment Logic
H-2	Alpha-CH	4.15 – 4.25	dd or t	1H		Deshielded by -OH and -COOEt.
H-1'	Ester	4.20 – 4.28	Quartet	2H		Typical ethyl ester methylene. Overlaps with H-2.
-OH	Hydroxyl	2.60 – 3.00	Broad s	1H	-	Variable; shift depends on concentration/H-bonding.
H-3	Beta-	1.60 – 1.80	Multiplet	2H	-	Shielded relative to H-2 but deshielded by beta-effect.
H-4, H-5	Bulk	1.30 – 1.50	Multiplet	4H	-	Methylene envelope.
H-2'	Ester	1.28 – 1.32	Triplet	3H		Typical ethyl ester methyl.
H-6	Terminal	0.88 – 0.92	Triplet	3H		Terminal methyl of hexanoate chain.

C NMR Data Analysis

The carbon spectrum provides confirmation of the ester carbonyl and the secondary alcohol carbon.

Carbon Type	Chemical Shift (, ppm)	Assignment Note
C=O (Carbonyl)	175.5	Characteristic ester carbonyl.
C-2 (Alpha-C)	70.5	Significantly deshielded by OH group (typical range 68-72 ppm).
C-1' (Ester)	61.5	O-CH ₂ of the ethyl group.
C-3	34.2	Methylene adjacent to the chiral center.
C-4	27.0	Middle chain methylene.
C-5	22.5	Methylene beta to terminal methyl.
C-2' (Ester)	14.2	Methyl of the ethyl ester.
C-6 (Term.)	13.9	Terminal methyl of the hexanoate chain.

Infrared Spectroscopy (IR)

IR analysis is the primary method for rapid functional group verification. The spectrum will display a "dual-oxygen" signature (Alcohol + Ester).

Key Diagnostic Bands

Wavenumber ()	Intensity	Functional Group	Vibration Mode
3400 – 3550	Broad, Medium	O-H	Alcohol O-H stretching (H-bonded).
2930 – 2960	Strong	C-H	Alkyl C-H stretching (asymmetric).
2860 – 2870	Medium	C-H	Alkyl C-H stretching (symmetric).
1730 – 1750	Strong	C=O	Ester carbonyl stretching.
1180 – 1220	Strong	C-O	C-O-C asymmetric stretching (ester).
1050 – 1100	Medium	C-O	C-O stretching (secondary alcohol).

Mass Spectrometry (MS) - Electron Ionization (EI)

The fragmentation of alpha-hydroxy esters follows specific pathways driven by the stability of oxygen-stabilized carbocations.

Fragmentation Mechanics

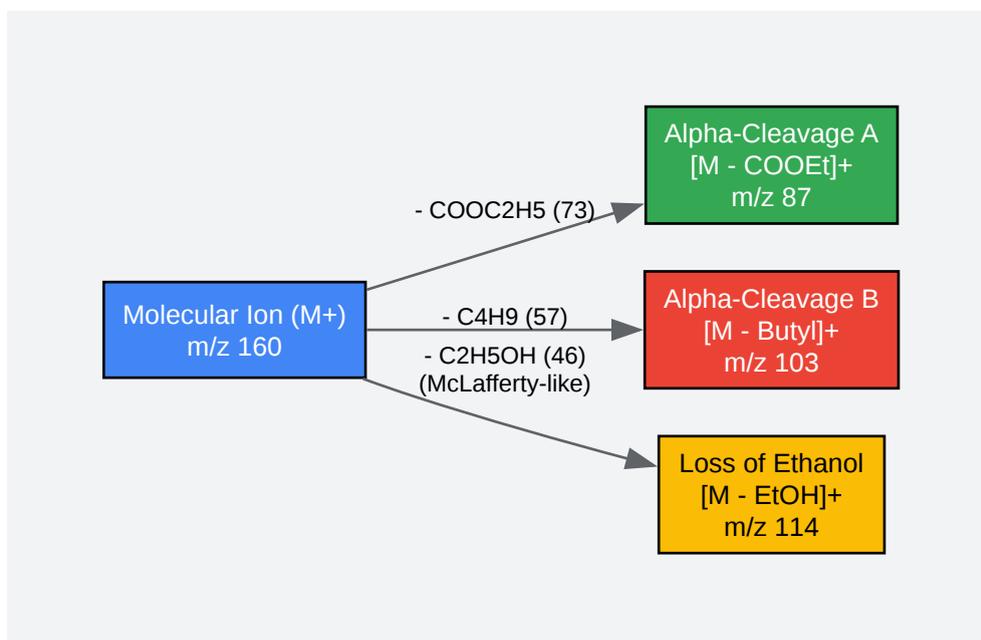
Unlike simple fatty esters, the alpha-hydroxy group directs fragmentation via alpha-cleavage.

- Molecular Ion (): m/z 160 (Often weak or absent).
- Base Peak Candidates:
 - m/z 87: Loss of the carboethoxy group (). The remaining fragment is the secondary carbocation

- m/z 103: Loss of the butyl chain (). The fragment is
- m/z 29, 45: Typical ethyl/ethoxy fragments.

Fragmentation Pathway Diagram

The following diagram illustrates the primary dissociation pathways for **Ethyl 2-hydroxyhexanoate** under 70 eV EI conditions.



[Click to download full resolution via product page](#)

Figure 1: Proposed EI-MS fragmentation pathways for **Ethyl 2-hydroxyhexanoate**.

Experimental Validation Protocol (Quality Control)

To ensure data integrity during synthesis or procurement, follow this validation workflow:

- Purity Check (GC-MS):

- Column: DB-5 or equivalent non-polar capillary column.[6]
- Program: 50°C (2 min)
10°C/min
250°C.
- Acceptance Criteria: Single peak >98% area; MS match factor >900 against NIST library.
- Water Content:
 - Perform Karl Fischer titration. High water content will broaden the OH signal in IR and NMR, potentially obscuring fine splitting.
- Chiral Purity (if applicable):
 - If working with the enantiopure form (e.g., Ethyl (S)-2-hydroxyhexanoate), use chiral GC (Cyclodextrin-based column) to determine enantiomeric excess (ee).

References

- National Institute of Standards and Technology (NIST). Ethyl dl-2-hydroxycaproate Mass Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [\[Link\]](#)
- PubChem. **Ethyl 2-hydroxyhexanoate** (Compound Summary). National Library of Medicine. Available at: [\[Link\]](#)
- SpectraBase. **Ethyl 2-hydroxyhexanoate** NMR and IR Data. John Wiley & Sons.[1] Available at: [\[Link\]](#)
- The Good Scents Company. **Ethyl 2-hydroxyhexanoate** Material Safety and Data. Available at: [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. Hexanoic acid, 2-hydroxy-, ethyl ester | C₈H₁₆O₃ | CID 103589 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. Ethyl dl-2-hydroxycaproate \[webbook.nist.gov\]](#)
- [3. spectrabase.com \[spectrabase.com\]](#)
- [4. ¹³C NMR Chemical Shift \[sites.science.oregonstate.edu\]](#)
- [5. ¹H NMR Chemical Shift \[sites.science.oregonstate.edu\]](#)
- [6. Hexanoic acid, 2-ethyl- \[webbook.nist.gov\]](#)
- To cite this document: BenchChem. [Comprehensive Spectroscopic Characterization of Ethyl 2-Hydroxyhexanoate]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3021374#spectroscopic-data-for-ethyl-2-hydroxyhexanoate-nmr-ir-ms\]](https://www.benchchem.com/product/b3021374#spectroscopic-data-for-ethyl-2-hydroxyhexanoate-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com